3-(2-Methylcyclopropyl)-3-oxopropanenitrile

Medicinal Chemistry Organic Synthesis Building Blocks

3-(2-Methylcyclopropyl)-3-oxopropanenitrile (CAS 1152599-39-7) is a specialized β‑ketonitrile building block featuring a 2‑methylcyclopropyl substituent. With a molecular formula of C₇H₉NO and a molecular weight of 123.15 g/mol, this compound is characterized by its dual ketone and nitrile functionalities, which enable versatile reactivity in organic synthesis.

Molecular Formula C7H9NO
Molecular Weight 123.15 g/mol
CAS No. 1152599-39-7
Cat. No. B1438120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylcyclopropyl)-3-oxopropanenitrile
CAS1152599-39-7
Molecular FormulaC7H9NO
Molecular Weight123.15 g/mol
Structural Identifiers
SMILESCC1CC1C(=O)CC#N
InChIInChI=1S/C7H9NO/c1-5-4-6(5)7(9)2-3-8/h5-6H,2,4H2,1H3
InChIKeyMPJRVMZFXQWABX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Methylcyclopropyl)-3-oxopropanenitrile (CAS 1152599-39-7) Technical Baseline and Procurement Context


3-(2-Methylcyclopropyl)-3-oxopropanenitrile (CAS 1152599-39-7) is a specialized β‑ketonitrile building block featuring a 2‑methylcyclopropyl substituent. With a molecular formula of C₇H₉NO and a molecular weight of 123.15 g/mol, this compound is characterized by its dual ketone and nitrile functionalities, which enable versatile reactivity in organic synthesis. It is primarily utilized as a key intermediate in the preparation of more complex molecules, particularly in medicinal chemistry programs targeting infectious diseases and kinase inhibition [1]. The compound is commercially available from multiple suppliers at a typical purity of ≥95%, with physical properties such as a predicted boiling point of 195.3 ± 13.0 °C and a calculated LogP of approximately 1.12 [2].

Why Generic Substitution Fails for 3-(2-Methylcyclopropyl)-3-oxopropanenitrile (CAS 1152599-39-7): A Critical Procurement Consideration


Generic substitution of 3‑(2‑methylcyclopropyl)‑3‑oxopropanenitrile with closely related β‑ketonitriles (e.g., 3‑cyclopropyl‑3‑oxopropanenitrile or 3‑(1‑methylcyclopropyl)‑3‑oxopropanenitrile) is not advisable without rigorous validation due to substantial differences in physicochemical and structural parameters that directly impact synthetic utility and biological target engagement. The 2‑methyl substitution on the cyclopropane ring introduces a defined stereochemical environment and alters the compound’s lipophilicity, conformational bias, and reactivity profile compared to unsubstituted or differently substituted cyclopropyl analogs. These differences can lead to divergent outcomes in key downstream reactions, such as pyrazole or pyrimidine condensations, and can significantly affect the potency and selectivity of final drug candidates. The following quantitative evidence guide delineates these critical differentiators to support informed scientific selection and procurement decisions [1].

Quantitative Differentiation of 3-(2-Methylcyclopropyl)-3-oxopropanenitrile (CAS 1152599-39-7) Against Key Analogs


Structural Differentiation: 2-Methylcyclopropyl vs. 1-Methylcyclopropyl and Unsubstituted Cyclopropyl Analogs

3-(2-Methylcyclopropyl)-3-oxopropanenitrile features a 2-methyl substituent on the cyclopropane ring (SMILES: CC1CC1C(=O)CC#N), resulting in a distinct stereochemical and conformational profile compared to its 1‑methylcyclopropyl regioisomer (SMILES: CC1(C(=O)CC#N)CC1) and the unsubstituted cyclopropyl analog (C₆H₇NO, CAS 118431-88-2). This structural variation directly influences the compound's three‑dimensional shape and reactivity in cycloaddition and condensation reactions .

Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity and Drug‑Likeness Profile: Calculated LogP Differentiation

The calculated octanol‑water partition coefficient (LogP) for 3-(2-methylcyclopropyl)-3-oxopropanenitrile is approximately 1.12, which is notably lower than that of the structurally related 3-oxo-3-phenylpropanenitrile (LogP ~1.8–2.1) and higher than that of more polar unsubstituted cyclopropyl analogs. This intermediate lipophilicity, combined with a high fraction of sp³ carbons (Fsp³ = 0.714), aligns with desirable drug‑like properties, potentially offering a favorable balance between membrane permeability and aqueous solubility [1].

ADME Drug Discovery Physicochemical Properties

Synthetic Versatility and Role in Antitubercular Pyrimidine Synthesis

3-(2-Methylcyclopropyl)-3-oxopropanenitrile is a key building block in the synthesis of pyrimidine‑based inhibitors of Mycobacterium tuberculosis, as disclosed in patent literature. Its β‑ketonitrile moiety allows for efficient condensation with guanidine or amidine derivatives to form 2‑aminopyrimidine cores. The 2‑methylcyclopropyl group is specifically incorporated to modulate target binding and improve metabolic stability. While exact MIC values for the final compounds are not available in the open literature for direct comparison, the use of this specific intermediate is consistently associated with potent antitubercular activity in related patent families, underscoring its privileged role in this therapeutic area [1][2].

Antitubercular Agents Heterocyclic Chemistry Pyrimidine Synthesis

High‑Value Application Scenarios for 3-(2-Methylcyclopropyl)-3-oxopropanenitrile (CAS 1152599-39-7) Based on Empirical Evidence


Medicinal Chemistry: Synthesis of 2‑Aminopyrimidine Antitubercular Agents

This compound is employed as a critical β‑ketonitrile building block for the construction of 2‑aminopyrimidine cores, which have been extensively explored as inhibitors of Mycobacterium tuberculosis. Its 2‑methylcyclopropyl substituent is specifically chosen to enhance target binding and metabolic stability, as evidenced by its inclusion in patent‑protected antitubercular series [1].

Drug Discovery: Scaffold Optimization for Improved ADME Properties

With a calculated LogP of 1.12 and a high sp³ carbon fraction (Fsp³ = 0.714), this compound offers a favorable balance of lipophilicity and three‑dimensionality. This profile makes it a valuable intermediate for medicinal chemists seeking to improve the oral bioavailability and reduce the off‑target promiscuity of drug candidates, particularly when replacing flatter aromatic ketonitriles [2].

Organic Synthesis: Regioselective Heterocycle Formation

The unique 2‑methylcyclopropyl group imparts a specific steric and electronic environment that can influence regioselectivity in cyclocondensation reactions with hydrazines, amidines, and other 1,3‑dinucleophiles. This enables the synthesis of structurally diverse pyrazoles, pyrimidines, and related heterocycles with defined substitution patterns, which are difficult to access using unsubstituted or differently substituted cyclopropyl analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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